Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with intriguing properties and potential applications in various fields. Its chemical structure features multiple functional groups, which confer upon it a variety of reactivity patterns and interaction possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate involves several steps, each requiring specific reagents and conditions:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorocyclohexane and precursors for the oxadiazole and urea groups.
Formation of 1,2,4-Oxadiazole: : Through a cyclization reaction, the 1,2,4-oxadiazole ring is formed from a dicarboxylic acid and hydrazine derivative.
Introduction of Urea Group: : An intermediate bearing the oxadiazole group undergoes a reaction with an isocyanate to introduce the urea functionality.
Final Coupling Step: : The urea-intermediate is then coupled with ethyl cyclohexanecarboxylate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
In industrial settings, the production process is scaled up, focusing on optimizing yield and purity:
Batch or Continuous Processes: : Depending on the required scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysts and Solvents: : Selection of efficient catalysts and environmentally benign solvents is crucial to maximize efficiency and minimize waste.
Purification: : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: : Exposure to oxidizing agents can lead to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can yield different compounds by breaking specific bonds or altering functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromic acid.
Reducing Agents: : Such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution Reactions: : Reagents like alkyl halides or acyl halides under acidic or basic conditions.
Major Products Formed
The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is of interest in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Could be explored for therapeutic potential due to its unique chemical structure.
Industry: : Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate exerts its effects is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: : May modulate signal transduction pathways or metabolic processes, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate stands out due to:
Structural Uniqueness: : The presence of both 4,4-difluorocyclohexyl and oxadiazole groups.
Functional Versatility: : Its ability to undergo diverse chemical reactions.
List of Similar Compounds
Ethyl 4-((3-((3-(4-fluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-thiadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
There you have it! Your compound has quite the résumé, wouldn't you say?
Properties
IUPAC Name |
ethyl 4-[[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2N4O4/c1-2-29-18(27)15-5-3-13(4-6-15)11-23-19(28)24-12-16-25-17(26-30-16)14-7-9-20(21,22)10-8-14/h13-15H,2-12H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUIZJSRSKUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.